molecular formula C14H10O4 B8279576 4-Hydroxyphenyl 3,4-methylenedioxyphenyl ketone

4-Hydroxyphenyl 3,4-methylenedioxyphenyl ketone

Cat. No. B8279576
M. Wt: 242.23 g/mol
InChI Key: UOAGXFLNWLLUKU-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

4-Tri-n-butyltin-1-methoxymethylphenol (1.282 g) obtained in Example 22 and commercially available piperonyloyl chloride (664 mg) were dissolved in chloroform (5 ml), commercially available bis(triphenylphosphine)palladium(II) chloride (8 mg) was added, and the admixture was refluxed with heat overnight. The reaction mixture was partitioned in the same manner as described in Example 23, and the resulting ether layer was dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue (1.030 g) was dissolved in tetrahydrofuran (2 ml), water (5 ml) and 6 N aqueous hydrochloric acid (12 ml) were added, and the admixture was refluxed with heat 10.5 hours. The reaction mixture was treated in the same manner as described in Example 123 to obtain 212 mg of the title compound (yield: 29%).
[Compound]
Name
4-Tri-n-butyltin 1-methoxymethylphenol
Quantity
1.282 g
Type
reactant
Reaction Step One
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1>C(Cl)(Cl)Cl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:6]1[O:7][C:8]2[CH:9]=[CH:10][C:2]([C:1]([C:10]3[CH:9]=[CH:8][C:4]([OH:5])=[CH:3][CH:2]=3)=[O:11])=[CH:3][C:4]=2[O:5]1 |^1:19,38|

Inputs

Step One
Name
4-Tri-n-butyltin 1-methoxymethylphenol
Quantity
1.282 g
Type
reactant
Smiles
Name
Quantity
664 mg
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the admixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heat overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned in the same manner
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting ether layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by reduced-pressure distillation
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue (1.030 g) was dissolved in tetrahydrofuran (2 ml)
ADDITION
Type
ADDITION
Details
water (5 ml) and 6 N aqueous hydrochloric acid (12 ml) were added
TEMPERATURE
Type
TEMPERATURE
Details
the admixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heat 10.5 hours
Duration
10.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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